

A Head-to-Head Showdown: AZD4547 vs. Infigratinib in FGFR Inhibition

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Compound of Interest		
Compound Name:	Fgfr-IN-13	
Cat. No.:	B15576618	Get Quote

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a pivotal class of therapeutics for a variety of cancers driven by aberrant FGFR signaling. This guide presents a detailed, head-to-head comparison of two leading selective FGFR inhibitors: AZD4547 and Infigratinib (also known as BGJ398). This publication is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their biochemical potency, selectivity, cellular activity, and the experimental methodologies used for their evaluation.

While the initial inquiry included "**Fgfr-IN-13**," publicly available information on a compound with this specific designation is not available. Therefore, this guide will focus on a comparative analysis of the well-characterized inhibitors AZD4547 and Infigratinib, for which extensive experimental data exists.

Mechanism of Action: Targeting a Key Oncogenic Pathway

Both AZD4547 and Infigratinib are orally bioavailable, ATP-competitive small molecule inhibitors that target the kinase activity of FGFRs.[1] By binding to the ATP-binding pocket within the intracellular kinase domain of the receptor, these inhibitors prevent autophosphorylation and subsequent activation of downstream signaling cascades.[1] The FGFR signaling pathway, when constitutively activated by genetic alterations such as gene amplification, mutations, or translocations, can drive tumor cell proliferation, survival, migration,



and angiogenesis. The inhibition of this pathway by agents like AZD4547 and Infigratinib represents a key strategy in precision oncology.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro biochemical IC50 values of AZD4547 and Infigratinib against the four members of the FGFR family. Lower IC50 values are indicative of greater potency.

Target	AZD4547 IC50 (nM)	Infigratinib (BGJ398) IC50 (nM)
FGFR1	0.2[2]	0.9[3]
FGFR2	2.5[2]	1.4[3]
FGFR3	1.8[2]	1[3]
FGFR4	165[2]	60[4]

Kinase Selectivity Profile

A crucial aspect of targeted therapy is the selectivity of an inhibitor for its intended target over other related proteins, which can minimize off-target effects. Both AZD4547 and Infigratinib have been profiled against a panel of other kinases to assess their selectivity.



Off-Target Kinase	AZD4547 IC50 (nM)	Infigratinib (BGJ398) IC50 (μΜ)
KDR (VEGFR2)	24	0.18
Abl	>100	2.3
Fyn	>100	1.9
Kit	>100	0.75
Lck	>100	2.5
Lyn	>100	0.3
Yes	>100	1.1

Data for AZD4547 off-target kinases are presented as >100 nM as specific values were not detailed in the provided search results, indicating significantly lower potency compared to FGFR1/2/3. Data for Infigratinib off-target kinases are presented in micromolar (μ M) concentrations, highlighting its selectivity for FGFRs.[3]

Cellular Activity: Impact on Cancer Cell Lines

The anti-proliferative effects of AZD4547 and Infigratinib have been demonstrated in various cancer cell lines harboring FGFR alterations.

AZD4547:

- Demonstrates potent anti-proliferative activity in cell lines with deregulated FGFRs, such as KG1a (FGFR1 fusion), Sum52-PE (FGFR1 amplification), and KMS11 (FGFR3 mutation), with IC50 values ranging from 18 to 281 nM.
- Effectively inhibits the phosphorylation of FGFR and downstream signaling proteins like FRS2 and MAPK in a dose-dependent manner.[5]
- Can induce cell cycle arrest and apoptosis in sensitive cell lines.[5]

Infigratinib (BGJ398):



- Inhibits the proliferation of FGFR-dependent BaF3 cells with IC50 values in the low nanomolar range.[2]
- Shows potent growth inhibition in cancer cell lines with FGFR3 overexpression, such as RT112, RT4, SW780, and JMSU1, with IC50 values of 5 nM, 30 nM, 32 nM, and 15 nM, respectively.[2]
- Effectively suppresses the autophosphorylation of wild-type and mutant forms of FGFRs in cellular assays.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize FGFR inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC50 of an inhibitor against a purified FGFR kinase domain.

Materials:

- Purified recombinant FGFR kinase domain (e.g., GST-FGFR3-K650E).
- Test inhibitor (AZD4547 or Infigratinib) stock solution in DMSO.
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2.5 mM DTT).
- Substrate (e.g., poly(Glu, Tyr) 4:1).
- [y-³³P]ATP.
- 96-well plates.
- Filter mats or plates (e.g., phosphocellulose).



Scintillation counter.

Procedure:

- Prepare serial dilutions of the test inhibitor in the assay buffer.
- In a 96-well plate, add the inhibitor dilutions, the FGFR enzyme, and the substrate.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.
- Wash the filter mat to remove unincorporated [y-33P]ATP.
- Measure the radioactivity on the filter mat using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software.[2][3]

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of a compound on cell proliferation.

Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest.
- · Complete cell culture medium.
- Test inhibitor (AZD4547 or Infigratinib) stock solution in DMSO.



- 96-well cell culture plates.
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
- Plate reader.

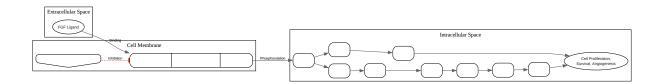
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test inhibitor in complete cell culture medium.
- Replace the medium in the cell plates with the medium containing the inhibitor dilutions (and a vehicle control, e.g., DMSO).
- Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plates for a further 1-4 hours.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[6]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

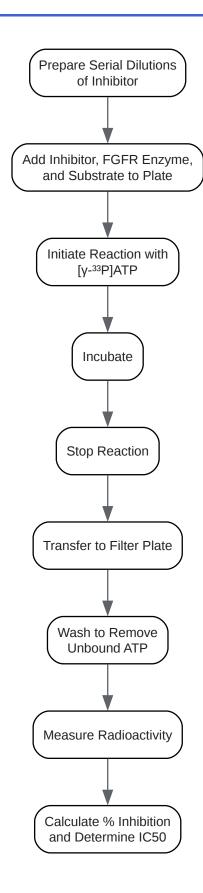




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Caption: FGFR signaling pathway and the mechanism of action of AZD4547 and Infigratinib.





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Caption: A typical workflow for an in vitro radiometric kinase inhibition assay.



Conclusion

Both AZD4547 and Infigratinib (BGJ398) are potent and selective inhibitors of the FGFR family, with distinct profiles in terms of their potency against different FGFR isoforms and their broader kinase selectivity. AZD4547 exhibits particularly high potency against FGFR1, while Infigratinib shows a more balanced potent inhibition across FGFR1, 2, and 3. Both compounds demonstrate significant anti-tumor activity in preclinical models of cancers with FGFR alterations, validating the therapeutic potential of targeting this pathway. The choice between these inhibitors in a research or clinical setting may depend on the specific FGFR alteration driving the malignancy and the desired selectivity profile. This guide provides a foundational comparison to aid in the informed selection and application of these important research tools and potential therapeutics.

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